molecular formula C13H11ClO B6370243 4-(4-Chloro-3-methylphenyl)phenol CAS No. 1261916-32-8

4-(4-Chloro-3-methylphenyl)phenol

Cat. No.: B6370243
CAS No.: 1261916-32-8
M. Wt: 218.68 g/mol
InChI Key: DDGYWEJLUZRDLP-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-methylphenyl)phenol is an organic compound with the molecular formula C 13 H 11 ClO and a molecular weight of 218.68 g/mol . It is registered under the CAS Number 1261916-32-8 . As a phenolic compound, it is of significant interest in scientific research, particularly in environmental chemistry and toxicology. Structurally related phenolic compounds are widely studied as xenoestrogens—synthetic chemicals that can mimic natural hormones and disrupt endocrine function . Research in this area utilizes sensitive analytical techniques, such as Gas Chromatography/Mass Spectrometry (GC/MS), for the determination and monitoring of similar phenolic compounds in environmental samples like water and wastewater . This product is designated For Research Use Only (RUO). It is strictly for laboratory or research applications and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

4-(4-chloro-3-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGYWEJLUZRDLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683518
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261916-32-8
Record name 4'-Chloro-3'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Reaction Parameters:

  • Solvent: Chlorobenzene (polar aprotic, enhances electrophilicity).

  • Temperature: 35–45°C for acylation; 80–100°C for demethylation.

  • Catalyst: Lewis acids (e.g., AlCl₃) at 0.5–1.0 mol%.

Table 1: Friedel-Crafts Acylation Performance Metrics

ParameterValue/RangeImpact on Yield
Reaction Time4–6 hoursProlonged time improves conversion but risks side reactions
Demethylation MethodHCl (conc.) at 80°C85–90% yield
Purity Post-Workup>98% (HPLC)Dependent on recrystallization solvent

This method avoids toxic nitrobenzene solvents, reducing occupational hazards. However, the use of AlCl₃ necessitates rigorous quenching to prevent equipment corrosion.

Sulfonate Ester Protection/Deprotection Strategy

Derived from nitrophenol synthesis protocols, this method protects the phenolic hydroxyl group as a sulfonate ester to prevent undesired side reactions during coupling.

Synthetic Steps:

  • Protection: 4-Chloro-3-methylphenol reacts with benzenesulfonyl chloride in pyridine at 60–70°C to form 4-chloro-3-methylphenyl benzenesulfonate.

  • Coupling: The sulfonate ester undergoes Ullmann-type coupling with 4-bromophenol using a Cu(I) catalyst.

  • Deprotection: Alkaline cleavage (e.g., NaOH/MeOH) regenerates the phenol group.

Table 2: Sulfonate Protection Efficiency

ConditionOptimization InsightYield Improvement
Pyridine Stoichiometry1.2 equivalentsMinimizes di-ester formation
Coupling CatalystCuI (10 mol%) with 1,10-phenanthrolineIncreases cross-coupling efficiency to 78%
Deprotection Time2 hours at 25°CPrevents ring chlorination

This route achieves 75–80% overall yield but requires meticulous control over sulfonation stoichiometry to avoid overprotection.

Direct Chlorination of Biphenyl Precursors

Building on m-cresol chlorination techniques, this one-pot method chlorinates pre-assembled biphenyl frameworks.

Procedure:

  • Substrate: 3-Methyl-4-phenylphenol dissolved in acetonitrile.

  • Chlorinating Agent: N-Chloro-N-(phenylsulfonyl)benzenesulfonamide (2.2 equivalents).

  • Conditions: 20–25°C for 15 minutes, followed by extraction with methylene chloride.

Critical Considerations:

  • Regioselectivity: The meta-methyl group directs electrophilic chlorination to the para position.

  • Green Chemistry Metrics: Atom economy of 89% (superior to Cl₂ gas methods).

Table 3: Chlorination Agent Comparison

AgentReaction TimeYieldByproducts
N-Chloro sulfonamide15 minutes98.3%Minimal
Cl₂ (gas)2 hours82%Dichloro derivatives

While efficient, this method demands anhydrous conditions and specialized chlorinating reagents.

Multicomponent Bicyclization

Adapted from butenoic acid syntheses, this convergent approach assembles the biphenyl core via a Michael addition-bicyclization sequence.

Reaction Scheme:

  • Michael Addition: 4-Chloro-3-methylbenzaldehyde reacts with malonic acid derivatives.

  • Bicyclization: Intramolecular cyclization under acidic conditions forms the biphenyl backbone.

  • Hydroxylation: Oxidative demethylation introduces the phenol group.

Table 4: Bicyclization Optimization

VariableOptimal ValueEffect on Yield
Acid CatalystH₂SO₄ (0.5 M)88% conversion
SolventTolueneSuppresses polymerization
Temperature110°CAccelerates cyclization

This method offers modularity for structural analogs but requires precise stoichiometric control to avoid oligomerization.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors: Reduce reaction times for Friedel-Crafts steps by 40% compared to batch processes.

  • Waste Mitigation: Chlorobenzene recovery via distillation achieves 95% solvent reuse.

  • Catalyst Recycling: Immobilized Cu catalysts in Ullmann coupling lower metal waste by 70% .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-methylphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) with a metal ion or enzyme catalyst.

    Substitution: Acetyl chloride (CH₃COCl) in the presence of a base such as pyridine.

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Antiseptic and Disinfectant
    • Chlorocresol is widely used as a topical antiseptic in medical formulations. It is effective against a broad spectrum of bacteria and fungi, making it suitable for use in creams, ointments, and disinfectants .
  • Preservative in Consumer Products
    • It serves as a preservative in various products, including:
      • Paints and Coatings : Prevents microbial growth in water-based paints and coatings.
      • Adhesives and Sealants : Enhances the shelf life of adhesives by inhibiting bacterial growth.
      • Cosmetics : Found in shampoos, lotions, and other personal care products to prolong their usability .
  • Industrial Manufacturing
    • Used in the production of plastics, dyes, and pigments. Its antimicrobial properties help maintain product integrity during storage and use .
  • Laboratory Reagent
    • Employed as a reagent in chemical synthesis and analytical chemistry due to its reactive phenolic structure .
  • Environmental Applications
    • Chlorocresol has been utilized in remediation technologies to treat contaminated soil and groundwater due to its ability to degrade certain pollutants effectively .

Case Studies

  • Medical Applications
    • A study highlighted the effectiveness of chlorocresol in treating skin infections due to its broad-spectrum antimicrobial activity. Patients treated with formulations containing chlorocresol showed significant improvement compared to control groups .
  • Industrial Use in Paints
    • A manufacturer reported enhanced product stability and reduced microbial contamination rates in paints containing chlorocresol as a preservative. This led to increased customer satisfaction and reduced product returns due to spoilage .
  • Environmental Remediation
    • Research demonstrated the successful application of chlorocresol in bioremediation efforts for sites contaminated with heavy metals and organic pollutants. The compound aided microbial degradation processes, leading to significant reductions in pollutant concentrations over time .

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-methylphenyl)phenol involves its ability to disrupt microbial cell membranes, leading to cell lysis and death. It targets both gram-positive and gram-negative bacteria as well as fungi . The compound’s antimicrobial activity is attributed to its phenolic structure, which allows it to interact with and destabilize lipid membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chloro- and Alkyl-Substituted Phenols

4-Chloro-3-methylphenol (PCMC)
  • Molecular Formula : C₇H₇ClO .
  • Structure: A phenol ring with a chlorine atom at position 4 and a methyl group at position 3.
  • Key Differences: Compared to 4-(4-Chloro-3-methylphenyl)phenol, PCMC lacks the biphenyl extension, resulting in lower molecular weight (142.58 g/mol vs. ~232.7 g/mol for the target compound).
  • Applications : Widely used as a preservative in cosmetics and pharmaceuticals due to its antimicrobial activity .
4-Chloro-3-ethylphenol
  • Molecular Formula : C₈H₉ClO.
  • Structure : Ethyl group at position 3 instead of methyl.
  • Synthesis: Prepared via chlorination of 3-ethylphenol using SO₂Cl₂/FeCl₃ or Sandmeyer reaction .
  • Biological Activity : Demonstrated efficacy in modulating Ca²⁺ dynamics in muscle cells and testing skeletal tissue contractures .
4-Chloro-2-methylphenol
  • Structure : Chlorine at position 4 and methyl at position 2 (adjacent to the hydroxyl group).
  • Environmental Impact : Listed in OECD Screening Information Data Sets (SIDS) for environmental risk assessment due to moderate persistence and toxicity .
  • Key Difference: Positional isomerism alters electronic effects; the proximity of methyl and hydroxyl groups may reduce steric hindrance compared to 4-Chloro-3-methylphenol.

Biphenyl Phenols

4-Phenylphenol
  • Molecular Formula : C₁₂H₁₀O.
  • Structure: A phenol ring linked to a second phenyl group at position 4.
  • Safety Data : Classified under EC 1272/2008 regulations; toxicological data emphasize skin irritation and aquatic toxicity .
  • Comparison: The absence of chlorine in 4-phenylphenol reduces its electrophilic character, making it less reactive in substitution reactions compared to this compound.

Phenols with Additional Functional Groups

4-chloro-3-(2-chloro-1-hydroxyethyl)phenol
  • Molecular Formula : C₉H₉Cl₂O₂.
  • Structure : Features a hydroxylated ethyl side chain with a second chlorine atom.
4-(Trifluoromethylthio)phenol
  • Molecular Formula : C₇H₅F₃OS.
  • Structure : Trifluoromethylthio (-SCF₃) group at position 4.
  • Applications : Used in high-performance materials (e.g., liquid crystals, fluorinated polymers) due to its hydrophobic and electron-withdrawing properties .
  • Comparison : The -SCF₃ group confers greater chemical stability and resistance to oxidation compared to chloro-alkyl substituents.

Biological Activity

4-(4-Chloro-3-methylphenyl)phenol, commonly known as chlorocresol, is an organic compound with significant biological activity. This compound is primarily recognized for its antimicrobial properties and its applications in various fields, including pharmaceuticals and environmental science. This article delves into the biological activities associated with chlorocresol, supported by relevant data, case studies, and research findings.

  • Chemical Formula : C13H11ClO
  • CAS Number : 1261916-32-8
  • Molecular Weight : 234.68 g/mol

Chlorocresol is characterized by a phenolic structure with a chlorine atom and a methyl group attached to the aromatic ring. This configuration influences its reactivity and biological interactions.

Antimicrobial Activity

Chlorocresol exhibits notable antimicrobial properties, making it a common ingredient in antiseptic formulations. Research indicates that it effectively inhibits the growth of various bacteria and fungi.

  • Mechanism of Action : The antimicrobial action is primarily attributed to its ability to disrupt microbial cell membranes and inhibit enzyme activity crucial for cellular metabolism.
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.5 mg/mL
Escherichia coli1 mg/mL
Candida albicans0.25 mg/mL

Case Studies

  • Dermal Exposure Assessment : A study conducted under the Canadian Environmental Protection Act evaluated the health effects of chlorocresol exposure through topical applications. It was found that while short-term dermal exposure posed minimal risks, chronic exposure could lead to adverse effects such as decreased adrenal gland weights in animal models .
  • Environmental Impact : Chlorocresol has been identified as a priority substance due to its potential risk to human health and the environment. Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity .

Toxicological Profile

The toxicological effects of chlorocresol have been investigated in various studies. Key findings include:

  • Acute Toxicity : Chlorocresol has shown low acute toxicity levels in laboratory animals, with LD50 values indicating a relatively safe profile for short-term exposure.
  • Chronic Effects : Long-term exposure studies suggest potential endocrine-disrupting effects, particularly affecting adrenal function .

Applications in Medicine and Industry

Chlorocresol is widely used in medicine as a preservative in pharmaceutical formulations due to its antimicrobial properties. It is also utilized in cosmetics and personal care products as a preservative to prevent microbial contamination.

Summary of Applications

  • Pharmaceuticals : Preservative in injectable drugs and topical formulations.
  • Cosmetics : Used in lotions and creams to inhibit microbial growth.
  • Industrial Uses : Employed in paints and coatings for its antifungal properties.

Q & A

Q. Methodological Answer :

  • Storage : Keep in airtight containers away from direct light at room temperature. Avoid exposure to acidic conditions to prevent toxic gas release .
  • Handling : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Solubility in water (3.8 g/L at 20°C) necessitates careful waste management to avoid environmental contamination .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. In case of inhalation, move to fresh air and seek medical attention .

Advanced: What spectroscopic techniques are most effective for characterizing structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and purity. For example, aromatic protons in this compound derivatives appear as distinct singlets (δ 6.8–7.4 ppm) .
  • IR Spectroscopy : Detect functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, NH stretches at ~3300 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., C30_{30}H31_{31}Cl2_2N3_3, observed m/z 504.2 vs. calculated 504.19) .

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to CB2 receptors. Optimize force fields for halogen bonding (Cl atom interactions) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • QSAR Modeling : Correlate substituent effects (e.g., methyl vs. chloro groups) with pharmacological activity .

Basic: What are the primary hazards and first-aid measures?

Q. Methodological Answer :

  • Hazards : Skin/eye irritation (H314, H317), acute toxicity (H302), and aquatic toxicity (H400) .
  • First Aid :
    • Ingestion : Rinse mouth, do NOT induce vomiting; seek medical help.
    • Inhalation : Administer oxygen if breathing is labored .

Advanced: How is crystallographic data used to confirm molecular structure?

Q. Methodological Answer :

  • Single-Crystal XRD : Grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXT for space group determination and SHELXL for refinement .
  • ORTEP Diagrams : Generate 3D representations to validate bond angles/distances (e.g., C-Cl bond length ~1.74 Å) .

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